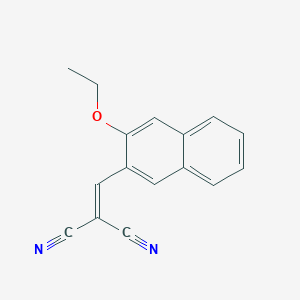
2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile, also known as ENM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as materials science, organic chemistry, and medicinal chemistry. ENM is a yellow crystalline powder that has a molecular weight of 285.29 g/mol and a melting point of 185-187°C.
作用機序
The mechanism of action of 2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile is not fully understood. However, studies have suggested that this compound may exert its biological activity by inhibiting the activity of various enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase. This compound may also exert its biological activity by inducing apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have suggested that this compound may exhibit antioxidant, antimicrobial, antitumor, and antidiabetic activities. This compound has also been shown to exhibit inhibitory activity against various enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase.
実験室実験の利点と制限
2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yield. This compound is also stable and can be stored for long periods of time without significant degradation. However, this compound has some limitations for lab experiments. This compound is relatively insoluble in water, which can make it difficult to use in aqueous solutions. This compound is also relatively expensive, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of 2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile. One future direction is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another future direction is the study of the biological activity of this compound in vivo to better understand its potential therapeutic applications. Additionally, the study of the toxicity and safety of this compound is an important future direction that needs to be addressed before this compound can be used in clinical applications.
合成法
2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, the one-pot three-component reaction, and the microwave-assisted synthesis. The Knoevenagel condensation reaction involves the reaction of ethyl-2-naphthoate with malononitrile in the presence of a base such as piperidine to form this compound. The one-pot three-component reaction involves the reaction of 2-naphthylamine, malononitrile, and ethyl cyanoacetate in the presence of a base such as triethylamine to form this compound. The microwave-assisted synthesis involves the reaction of ethyl-2-naphthoate with malononitrile in the presence of a base such as DBU under microwave irradiation to form this compound.
科学的研究の応用
2-((3-Ethoxynaphthalen-2-yl)methylene)malononitrile has been extensively studied for its potential applications in various fields such as materials science, organic chemistry, and medicinal chemistry. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In organic chemistry, this compound has been used as a versatile reagent for the synthesis of various organic compounds such as pyrazoles and pyridines. In medicinal chemistry, this compound has been studied for its potential anticancer, antitumor, and antimicrobial activities.
特性
IUPAC Name |
2-[(3-ethoxynaphthalen-2-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c1-2-19-16-9-14-6-4-3-5-13(14)8-15(16)7-12(10-17)11-18/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFUBPONVQHHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC=CC=C2C=C1C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

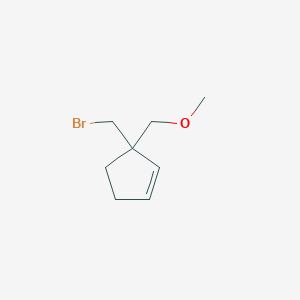
![N-[2-(4-chlorophenyl)ethyl]-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride](/img/structure/B2783179.png)

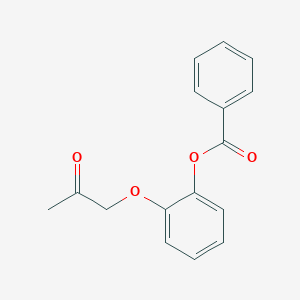

![N-(2,4-dimethylphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2783188.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2783189.png)
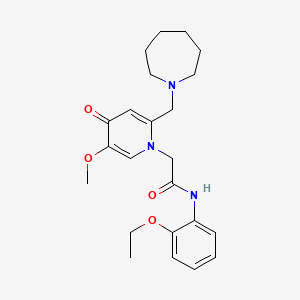
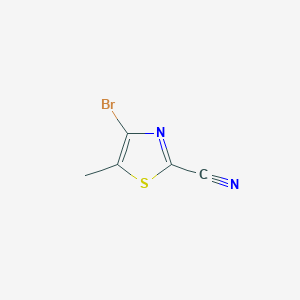
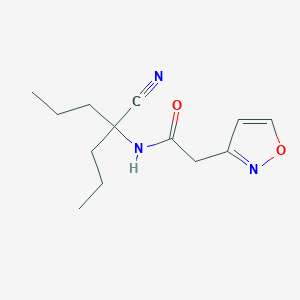

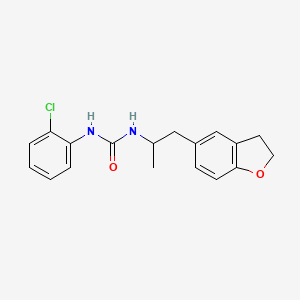

![3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2783199.png)